Wybutosine
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Overview
Description
Wybutosine is a heavily modified nucleoside found in phenylalanine transfer RNA (tRNA) of eukaryotic organisms. It plays a crucial role in stabilizing interactions between codons and anticodons during protein synthesis, ensuring accurate translation and maintaining cellular health .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of wybutosine involves a multi-enzymatic process. The initial step is catalyzed by N1-methyltransferase TRM5, which methylates the G37 site of phenylalanine tRNA to form m1G37. This intermediate is then converted to the tricyclic core of this compound by the enzyme TYW1, using pyruvate as a C-3 source and flavin mononucleotide (FMN) as a cofactor. Subsequent steps involve the enzymes TYW2, TYW3, and TYW4, which add various functional groups to form the final this compound structure .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Wybutosine undergoes several types of chemical reactions during its biosynthesis, including methylation, carboxylation, and methoxycarbonylation. These reactions are catalyzed by specific enzymes and involve common reagents such as S-adenosylmethionine (SAM) and pyruvate .
Common Reagents and Conditions:
Methylation: Catalyzed by N1-methyltransferase TRM5 using SAM as a methyl donor.
Carboxylation: Involves the addition of a carboxyl group, facilitated by TYW4.
Methoxycarbonylation: The addition of a methoxycarbonyl group, catalyzed by TYW4 or other unidentified factors.
Major Products: The major product of these reactions is this compound, a tricyclic nucleoside with a large side chain that stabilizes codon-anticodon interactions during protein synthesis .
Scientific Research Applications
Wybutosine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
Wybutosine exerts its effects by stabilizing the codon-anticodon base pairing during the decoding process of protein synthesis. This stabilization is achieved through its unique tricyclic structure and the presence of various functional groups that enhance its binding affinity to the tRNA . The molecular targets of this compound include the anticodon loop of phenylalanine tRNA, where it ensures accurate translation and prevents frameshifting .
Comparison with Similar Compounds
Wybutosine is part of a family of hypermodified nucleosides found in tRNA. Similar compounds include:
Wyosine (imG): A precursor to this compound found in archaea and eukaryotes.
7-Methylwyosine (mimG): Another derivative of wyosine found in certain archaea.
Isowyosine (imG2): A guanosine-37 derivative specific to archaea.
This compound is unique due to its complex tricyclic structure and the specific enzymatic pathway required for its biosynthesis. This complexity and specificity make it a critical molecule for maintaining the fidelity of protein synthesis in eukaryotic cells .
Properties
CAS No. |
55196-46-8 |
---|---|
Molecular Formula |
C21H28N6O9 |
Molecular Weight |
508.5 g/mol |
IUPAC Name |
methyl (2S)-4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethyl-9-oxoimidazo[1,2-a]purin-7-yl]-2-(methoxycarbonylamino)butanoate |
InChI |
InChI=1S/C21H28N6O9/c1-9-11(6-5-10(19(32)34-3)24-21(33)35-4)27-17(31)13-16(25(2)20(27)23-9)26(8-22-13)18-15(30)14(29)12(7-28)36-18/h8,10,12,14-15,18,28-30H,5-7H2,1-4H3,(H,24,33)/t10-,12+,14+,15+,18+/m0/s1 |
InChI Key |
QAOHCFGKCWTBGC-QHOAOGIMSA-N |
Isomeric SMILES |
CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)CC[C@@H](C(=O)OC)NC(=O)OC |
Canonical SMILES |
CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)CO)O)O)CCC(C(=O)OC)NC(=O)OC |
Origin of Product |
United States |
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